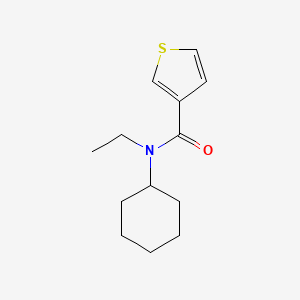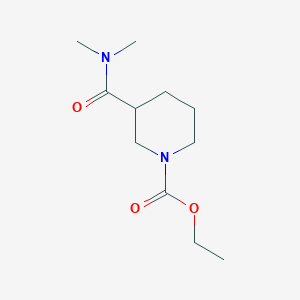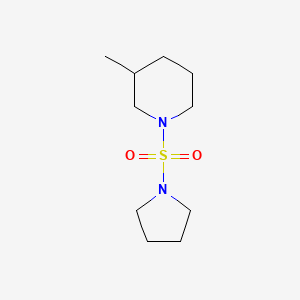
1-(3-chlorophenyl)-N,N-dimethylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-N,N-dimethylcyclopropane-1-carboxamide, commonly known as CDC or Carfentrazone-ethyl, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. The chemical is a member of the triazolinone family of herbicides and has a unique mechanism of action that makes it effective against a wide range of weeds.
作用機序
CDC works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. The inhibition of this enzyme leads to the accumulation of toxic intermediates, which ultimately result in the death of the plant. CDC is a contact herbicide, meaning that it only affects the part of the plant that comes into contact with the chemical.
Biochemical and Physiological Effects:
CDC has been found to have a low toxicity profile in mammals and is not expected to cause any adverse effects when used according to label instructions. The chemical is rapidly metabolized and excreted from the body, and there is no evidence of accumulation in tissues. However, exposure to high concentrations of CDC may cause irritation to the skin, eyes, and respiratory tract.
実験室実験の利点と制限
CDC is a highly effective herbicide that can be used to control a wide range of broadleaf weeds. The chemical has a unique mechanism of action that makes it effective against weeds that are resistant to other herbicides. CDC is also relatively safe for mammals and has a low toxicity profile. However, the chemical is not effective against grasses and is only effective as a contact herbicide, meaning that it only affects the part of the plant that comes into contact with the chemical.
将来の方向性
There are several future directions for research on CDC, including:
1. Development of new formulations of CDC that can improve its efficacy and reduce its environmental impact.
2. Study of the potential of CDC as a pre-emergent herbicide, which can prevent the germination of weed seeds.
3. Investigation of the potential of CDC as a tool for weed management in organic farming systems.
4. Study of the impact of CDC on non-target organisms, such as beneficial insects and soil microorganisms.
5. Development of new methods for the synthesis of CDC that can reduce the cost and environmental impact of the chemical.
Conclusion:
CDC is a highly effective herbicide that has a unique mechanism of action and is widely used in agriculture to control broadleaf weeds. The chemical has a low toxicity profile in mammals and is relatively safe for the environment. However, further research is needed to improve the efficacy and reduce the environmental impact of the chemical.
合成法
CDC is synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 3-chlorobenzoic acid with methylamine to form 3-chlorobenzamide. The second step involves the reaction of 3-chlorobenzamide with cyclopropanecarboxylic acid to form 1-(3-chlorophenyl)-N,N-dimethylcyclopropane-1-carboxamide.
科学的研究の応用
CDC has been extensively studied for its herbicidal properties and has been found to be highly effective against a wide range of broadleaf weeds. The chemical has been used in various crops, including soybeans, cotton, and wheat, to control weeds and improve crop yield. CDC has also been studied for its potential use in weed management in non-crop areas, such as roadsides and industrial sites.
特性
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14(2)11(15)12(6-7-12)9-4-3-5-10(13)8-9/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKDBIMNWSHCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)




![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)

![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)



